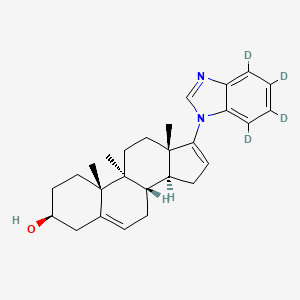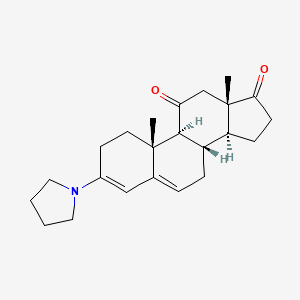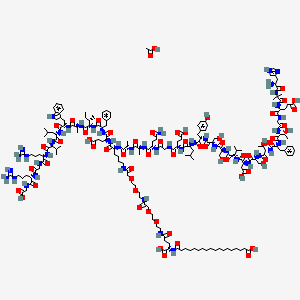
1-Iodoheptadecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Iodoheptadecane is an organic compound with the molecular formula C17H35I . It belongs to the class of alkyl iodides, which are characterized by the presence of an iodine atom attached to an alkyl chain. .
Preparation Methods
1-Iodoheptadecane can be synthesized through several methods:
Halogenation of Heptadecane: One common method involves the halogenation of heptadecane using iodine and a suitable oxidizing agent. The reaction typically occurs under reflux conditions with the presence of a catalyst such as iron or aluminum chloride.
Grignard Reaction: Another method involves the reaction of heptadecyl magnesium bromide with iodine. This reaction is carried out in anhydrous ether or tetrahydrofuran (THF) as the solvent.
Industrial Production: Industrially, this compound can be produced through the iodination of heptadecane using iodine monochloride (ICl) or iodine pentoxide (I2O5) under controlled conditions.
Chemical Reactions Analysis
1-Iodoheptadecane undergoes various chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles such as hydroxide, cyanide, or amines. For example, reacting with sodium hydroxide (NaOH) can produce heptadecanol.
Reduction Reactions: The compound can be reduced to heptadecane using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: Although less common, this compound can be oxidized to produce heptadecanoic acid using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Scientific Research Applications
1-Iodoheptadecane has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including surfactants, lubricants, and pharmaceuticals.
Biological Studies: The compound is used in studies involving lipid metabolism and membrane structure due to its long alkyl chain.
Material Science: It is utilized in the preparation of self-assembled monolayers (SAMs) on gold surfaces, which are important in the development of biosensors and nanotechnology.
Mechanism of Action
The mechanism of action of 1-iodoheptadecane primarily involves its reactivity as an alkyl iodide. The iodine atom in the molecule is highly polarizable, making it a good leaving group in substitution reactions. This property allows the compound to participate in various nucleophilic substitution reactions, forming new carbon-heteroatom bonds. Additionally, the long alkyl chain contributes to its hydrophobic nature, influencing its interactions in biological and material science applications .
Comparison with Similar Compounds
1-Iodoheptadecane can be compared with other alkyl iodides such as:
1-Iodohexadecane (C16H33I): Similar in structure but with one less carbon atom, making it slightly less hydrophobic.
1-Iodooctadecane (C18H37I): Contains one more carbon atom, increasing its hydrophobicity and melting point.
1-Iodododecane (C12H25I): Shorter alkyl chain, making it more volatile and less hydrophobic compared to this compound.
Each of these compounds shares similar reactivity due to the presence of the iodine atom but differs in physical properties such as melting point, boiling point, and solubility due to the length of the alkyl chain.
Properties
CAS No. |
26825-83-2 |
|---|---|
Molecular Formula |
C17H35I |
Molecular Weight |
366.4 g/mol |
IUPAC Name |
1-iodoheptadecane |
InChI |
InChI=1S/C17H35I/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18/h2-17H2,1H3 |
InChI Key |
SWGRLCBZNPROCQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCI |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


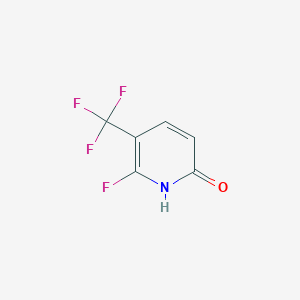
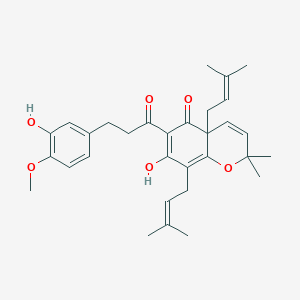
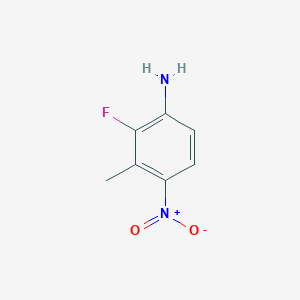


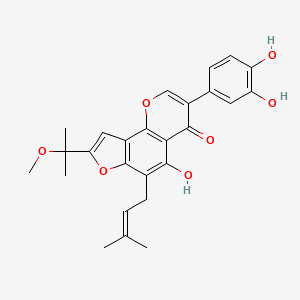
![3-[(2,3-Difluorophenyl)methyl]pyridine-4-carboxylic acid](/img/structure/B13430998.png)
